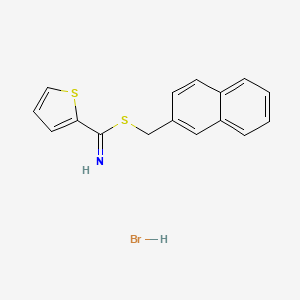

Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide

CAS No.:

Cat. No.: VC18521642

Molecular Formula: C16H14BrNS2

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14BrNS2 |

|---|---|

| Molecular Weight | 364.3 g/mol |

| IUPAC Name | naphthalen-2-ylmethyl thiophene-2-carboximidothioate;hydrobromide |

| Standard InChI | InChI=1S/C16H13NS2.BrH/c17-16(15-6-3-9-18-15)19-11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-10,17H,11H2;1H |

| Standard InChI Key | JNXVDHUKRXSIDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CSC(=N)C3=CC=CS3.Br |

Introduction

Naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide is a synthetic compound with the molecular formula and a molecular weight of 364.323 g/mol. It is categorized as a thiophene derivative containing a naphthalene moiety, a thiocarbimido functional group, and a hydrobromide salt. This compound is of interest in chemical research due to its potential applications in medicinal chemistry and material science.

Synthesis and Preparation

The synthesis of naphthalen-2-ylmethyl thiophene-2-carbimidothioate hydrobromide typically involves:

-

Starting Materials: Thiophene derivatives, naphthalene-based intermediates, and thiocarbamoyl chlorides.

-

Reaction Steps:

-

Formation of the thiocarbimido linkage via nucleophilic substitution.

-

Introduction of the naphthalene moiety through alkylation or condensation reactions.

-

Salt formation with hydrobromic acid to yield the hydrobromide salt.

-

-

Purification: The product is purified by recrystallization or chromatography to achieve high purity.

Material Science

The presence of sulfur in the thiophene ring and the extended conjugated system from the naphthalene unit makes this compound a candidate for:

-

Organic semiconductors.

-

Light-emitting diodes (OLEDs).

Biological Activity

While no direct studies on this compound were found, insights can be drawn from related molecules:

-

Antioxidant Properties: Thiophene derivatives often exhibit radical scavenging activity due to their electron-donating groups .

-

Antimicrobial Screening: Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Safety and Handling

As with many synthetic organic compounds:

-

Storage Conditions: Store at room temperature in a dry environment.

-

Safety Precautions: Use appropriate personal protective equipment (PPE) when handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume